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4-(Bromomethyl)-N,N-

dimethylbenzenesulfonamide

Cat. No.: B1337917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in organic

synthesis, particularly in the development of pharmaceutical compounds and other

functionalized molecules. Its bifunctional nature, possessing both a reactive bromomethyl

group and a sulfonamide moiety, makes it a versatile building block. This technical guide

provides a comprehensive overview of its spectroscopic properties and a general methodology

for its synthesis and characterization.

It is important to note that while this compound is commercially available, detailed, publicly

accessible experimental spectroscopic data is scarce. Therefore, the spectral data presented

herein is a combination of predicted values based on established principles and data from

closely related structures. The experimental protocols provided are generalized procedures

standardly used for compounds of this class.

Spectroscopic Data
The following tables summarize the predicted and anticipated spectroscopic data for 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 7.9 Doublet 2H
Aromatic (ortho to

SO₂N(CH₃)₂)

~7.5 - 7.6 Doublet 2H
Aromatic (ortho to

CH₂Br)

~4.6 Singlet 2H -CH₂Br

~2.7 Singlet 6H -N(CH₃)₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~145 Aromatic (C-SO₂N(CH₃)₂)

~138 Aromatic (C-CH₂Br)

~130 Aromatic (CH, ortho to CH₂Br)

~128 Aromatic (CH, ortho to SO₂N(CH₃)₂)

~38 -N(CH₃)₂

~32 -CH₂Br

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Table 3: Anticipated IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium
C-H stretch (aliphatic and

aromatic)

~1350 & ~1160 Strong
Asymmetric and symmetric

SO₂ stretch

~1470 Medium C=C stretch (aromatic)

~750 Strong C-Br stretch

~690 Strong C-S stretch

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)
Table 4: Anticipated Mass Spectrometry Data

m/z Interpretation

277/279
Molecular ion ([M]⁺) peak with characteristic

bromine isotope pattern

198 Fragment corresponding to the loss of Br

155
Fragment corresponding to the tolyl-N,N-

dimethyl moiety

91 Tropylium ion fragment

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound such as 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

NMR Spectroscopy
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Sample Preparation: Weigh approximately 10-20 mg of the solid sample and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube.

Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz

spectrometer.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to

12 ppm).

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise

ratio.

The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to

200 ppm).

A larger number of scans is typically required compared to ¹H NMR to achieve a good

signal-to-noise ratio.

The relaxation delay is adjusted accordingly (e.g., 2-5 seconds).

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected. The chemical shifts are referenced to the residual solvent

peak or an internal standard (TMS).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a transparent or translucent

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

Ionization: For a relatively small organic molecule, Electron Ionization (EI) at 70 eV is a

common method.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated.

Synthetic Workflow and Characterization
The synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide typically involves the

reaction of 4-methyl-N,N-dimethylbenzenesulfonamide with a brominating agent, such as N-

bromosuccinimide (NBS), under radical initiation conditions. The subsequent characterization is

crucial to confirm the structure and purity of the product.
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Synthesis and Characterization Workflow
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Caption: Synthetic and characterization workflow for 4-(Bromomethyl)-N,N-
dimethylbenzenesulfonamide.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1337917#spectroscopic-
data-of-4-bromomethyl-n-n-dimethylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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